N-(3-Phenylsalicylidene)-isopropylamine
Description
N-(3-Phenylsalicylidene)-isopropylamine is a Schiff base synthesized via the condensation of 3-phenylsalicylaldehyde with isopropylamine. Structurally, it features a salicylaldehyde backbone substituted with a phenyl group at the 3-position and an isopropylamine-derived imine group at the nitrogen terminus. This compound exhibits tautomerism, a hallmark of Schiff bases derived from salicylaldehyde derivatives. In the solid state, it forms dimers stabilized by intermolecular O–H⋯O hydrogen bonds, creating ten-membered pseudocycles . The tautomeric equilibrium between the phenol–imine and keto-amine forms is influenced by the physical state (solid vs. solution) and the nature of the amine substituent. For aliphatic amines like isopropylamine, the keto-amine tautomer predominates due to enhanced stabilization via intramolecular hydrogen bonding .
Properties
IUPAC Name |
2-phenyl-6-(propan-2-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-11-14-9-6-10-15(16(14)18)13-7-4-3-5-8-13/h3-12,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGVUJDSBDVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylsalicylidene)-isopropylamine typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 3-phenylsalicylaldehyde and isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.
Purification: After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylsalicylidene)-isopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine and aldehyde.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Phenylsalicylidene)-isopropylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-isopropylamine involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic structure enables it to interact with biological membranes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogous Compounds
*Tautomer ratio depends on substituent electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
